1-Bromo-2,4-dimethoxy-3-methylbenzene
Overview
Description
1-Bromo-2,4-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, featuring bromine, methoxy, and methyl substituents on the aromatic ring. This compound is known for its applications in organic synthesis and various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,4-dimethoxy-3-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps :
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in the biochemical pathway of electrophilic aromatic substitution . This pathway is crucial for the synthesis of benzene derivatives .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have numerous applications in fields such as pharmaceuticals, dyes, and polymers.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the temperature, the concentration of the electrophile, and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-dimethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethoxy-3-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as in the formation of Grignard reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures
Common Reagents and Conditions
Grignard Reagents: Magnesium (Mg) in dry ether is used to form Grignard reagents from this compound.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Coupling Catalysts: Palladium (Pd) catalysts are commonly used in coupling reactions.
Major Products
Substitution Products: Formation of new aromatic compounds with different substituents.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1-Bromo-2,4-dimethoxy-3-methylbenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dimethylbenzene: Similar structure but lacks methoxy groups.
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the methyl group.
2-Bromo-4,5-dimethoxybenzene: Different substitution pattern on the aromatic ring
Uniqueness
1-Bromo-2,4-dimethoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and applications. The combination of these substituents allows for specific interactions in chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2,4-dimethoxy-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHZGDILTIFQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447296 | |
Record name | 1-bromo-2,4-dimethoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22794-95-2 | |
Record name | 1-bromo-2,4-dimethoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,6-dimethoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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